molecular formula C10H8N4O3S B1224240 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone

1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone

Cat. No. B1224240
M. Wt: 264.26 g/mol
InChI Key: NEODFQWDNHLXRI-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone is an aromatic ketone.

Scientific Research Applications

Optical Properties and Structural Analysis

  • Synthesis and Optical Properties : A derivative, 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone, was synthesized and studied for its optical properties. This compound, related to 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone, exhibited specific absorptions in the UV-vis spectrum and showed potential in fluorescence applications (Wei-yong Liu et al., 2010).

Synthesis and Structure Elucidation

  • Novel Heterocycle Synthesis : New heterocycles, including 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, were synthesized and characterized using techniques like NMR and X-ray crystallography, indicating the potential for creating diverse derivatives of 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone (B. F. Abdel-Wahab et al., 2023).

Antimicrobial Applications

  • Potential Antimicrobial Agents : Novel N-phenylacetamide bearing 1,2,4-triazole derivatives, similar to the structure of 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone, demonstrated antimicrobial properties against various bacteria and fungi (Li Bochao et al., 2017).

Phase Equilibrium Research

  • Solid-Liquid Phase Equilibrium Study : Research on the phase equilibrium of compounds like 1-(3-nitrophenyl)ethanone, similar in structure to the chemical , provided insights into the crystallization behaviors and solubility in different solvents, critical for industrial applications (Rongrong Li et al., 2019).

Anti-Inflammatory Activity

  • Anti-Inflammatory Activity : Derivatives of 1,2,4-triazole exhibited significant anti-inflammatory activity, suggesting the potential therapeutic applications of compounds structurally related to 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone (L. Labanauskas et al., 2004).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a derivative with a similar core structure, acted as an effective corrosion inhibitor for mild steel in hydrochloric acid, showcasing the potential industrial applications of such compounds (Q. Jawad et al., 2020).

properties

Product Name

1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C10H8N4O3S/c15-9(5-18-10-11-6-12-13-10)7-2-1-3-8(4-7)14(16)17/h1-4,6H,5H2,(H,11,12,13)

InChI Key

NEODFQWDNHLXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NC=NN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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